(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one
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Overview
Description
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one is a natural product found in Clavularia koellikeri with data available.
Scientific Research Applications
Studies of Australian Soft Corals
The compound is closely related to cembranolide diterpenes derived from Lobophytum crassospiculatum, a species of soft coral. In a study, three new cembranolide diterpenes were identified and characterized. One of these compounds was confirmed as (E,E,E)-6,10,14-trimethyl-3-methylene-trans-3a,4,7,8,11,12,15,15a-octahydrocyclotetradeca[b]furan-2(3H)-one through synthesis from a previously reported compound (Ahond, 1979).
Synthesis and Functionalization
A compound with a similar structure, (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate, was synthesized through the cleavage of a tricyclic bowl-shaped aminal. This demonstrates the compound's potential in the synthesis of structurally intricate molecules (Gimazetdinov, 2016).
Chemical Reactions and Derivatives
In another study, reactions involving 2-(trimethylsiloxy)furan led to the creation of various derivatives, demonstrating the compound's utility in producing a diverse range of chemical structures. These reactions highlight the compound's versatility in chemical synthesis (Asaoka, 1979).
Biologically Active Compounds Synthesis
The compound's derivatives are valuable in synthesizing biologically active compounds, as evidenced by the creation of molecules containing pyridine and pyridazine fragments. This emphasizes the importance of such compounds in developing new pharmaceuticals and exploring biological activity (Aniskova, 2017).
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(3aR,6E,10E,12S,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate |
InChI |
InChI=1S/C22H30O4/c1-14-7-6-8-15(2)11-19(25-18(5)23)12-16(3)13-21-20(10-9-14)17(4)22(24)26-21/h7,11,13,19-21H,4,6,8-10,12H2,1-3,5H3/b14-7+,15-11+,16-13+/t19-,20-,21+/m1/s1 |
InChI Key |
QPGQFHSQSJTROZ-XEEFXLELSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@H](C/C(=C/[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)OC(=O)C)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)OC(=O)C)C |
Synonyms |
kericembrenolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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